N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
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Description
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H13N3O3S3 and its molecular weight is 427.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Diuretic Activity
- Synthesis and Diuretic Activity: A study by Yar and Ansari (2009) explored the synthesis of derivatives related to this compound and evaluated their diuretic activity. Among the synthesized compounds, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as the most promising candidate for diuretic activity (Yar & Ansari, 2009).
Antimicrobial and Anti-inflammatory Activities
- Synthesis for Biological Screening: Patel et al. (2009) synthesized various substituted derivatives containing the benzothiazole moiety. These compounds were evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating a range of biological applications (Patel et al., 2009).
Novel Synthesis Methods
- Microwave-Mediated Synthesis: Darweesh et al. (2016) focused on efficient, microwave-mediated synthesis of benzothiazole-based heterocycles. These compounds serve as building blocks for creating diverse pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyramidine derivatives, useful in various chemical syntheses (Darweesh et al., 2016).
Electrophysiological Activity
- Cardiac Electrophysiological Activity: A study by Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their potential as class III electrophysiological agents (Morgan et al., 1990).
Antitumor Activity
- Antitumor Activity Research: Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of benzothiazole derivatives and assessed their antitumor activity. They discovered compounds with significant effects on inhibiting the in vitro growth of human tumor cells, indicating the compound's potential in cancer treatment research (Ostapiuk et al., 2017).
Chemosensors for Cyanide Anions
- Chemosensors for Cyanide Anions: Wang et al. (2015) explored the use of coumarin benzothiazole derivatives as chemosensors for cyanide anions. Their research revealed that these compounds can recognize cyanide anions through specific chemical reactions, showing potential for environmental and safety applications (Wang et al., 2015).
Corrosion Inhibition
- Corrosion Inhibitors: Hu et al. (2016) synthesized benzothiazole derivatives to investigate their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. Their findings suggest potential applications in material preservation and industrial processes (Hu et al., 2016).
properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S3/c1-3-8-22-15-7-5-13(28(2,24)25)10-17(15)27-19(22)21-18(23)12-4-6-14-16(9-12)26-11-20-14/h1,4-7,9-11H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFODUBYCAQWBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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